molecular formula C18H20N4O3 B2612200 4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine CAS No. 2034273-24-8

4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine

Cat. No.: B2612200
CAS No.: 2034273-24-8
M. Wt: 340.383
InChI Key: YZXDYAIYUNAVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with a morpholine ring and a methoxybenzoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[3,4-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The methoxybenzoyl group is then introduced via acylation reactions, and the morpholine ring is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule.

Scientific Research Applications

4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying its effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and morpholine-containing molecules. Examples include:

Uniqueness

4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-methoxyphenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-24-16-5-3-2-4-14(16)17(23)22-11-13-10-19-18(20-15(13)12-22)21-6-8-25-9-7-21/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXDYAIYUNAVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.